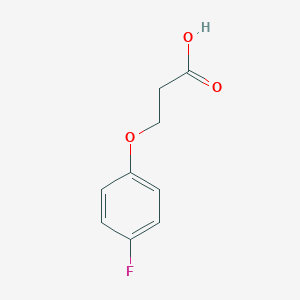

3-(4-Fluorophenoxy)propionic acid

描述

Significance and Research Context of Aromatic Carboxylic Acids

Aromatic carboxylic acids are a class of organic compounds defined by a carboxyl group (-COOH) directly attached to an aromatic ring. numberanalytics.com This structure imparts a unique combination of properties that makes them fundamental to organic chemistry. numberanalytics.com They are versatile intermediates in the synthesis of a wide array of more complex molecules, including esters, amides, and other derivatives that are vital across numerous industries. numberanalytics.comnumberanalytics.com

The significance of these acids is evident in their broad range of applications:

Pharmaceuticals: Many drugs and their intermediates are synthesized from aromatic carboxylic acid precursors. numberanalytics.comnumberanalytics.com For instance, salicylic (B10762653) acid is a key ingredient in skincare and the precursor to the common pain reliever aspirin (B1665792) (acetylsalicylic acid). vedantu.com

Polymers and Materials: They are used in the synthesis of polymers such as polyesters and polyamides. numberanalytics.com Terephthalic acid, for example, is a monomer used to produce polyethylene (B3416737) terephthalate (B1205515) (PET) plastics. numberanalytics.com

Dyes and Pigments: The chemical industry utilizes aromatic carboxylic acids in the production of various dyes. numberanalytics.comvedantu.com

Food Preservation: The sodium salt of benzoic acid, sodium benzoate, is widely used as a preservative to inhibit microbial growth in foods. vedantu.com

As a result, aromatic carboxylic acids are considered crucial feedstock chemicals, valued for their stability, structural diversity, and commercial availability. researchgate.net Their reactions are a cornerstone of organic chemistry, enabling the construction of complex molecular architectures. numberanalytics.comacs.org

Role of Fluorine Substitution in Enhancing Bioactivity and Solubility

The introduction of fluorine into a molecule is a well-established strategy in medicinal chemistry to enhance its therapeutic potential. tandfonline.com This is due to the unique properties of the fluorine atom, which can profoundly influence a compound's physicochemical and biological characteristics. tandfonline.com

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased stability can make the molecule more resistant to metabolic breakdown, particularly oxidation by cytochrome P450 enzymes, which often extends the drug's half-life in the body. tandfonline.comacs.org

Binding Affinity: Fluorine's high electronegativity can create favorable interactions with target proteins, enhancing binding affinity. tandfonline.com Despite its electronegativity, the fluorine atom is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å), allowing it to replace hydrogen without causing significant steric hindrance at a binding site. tandfonline.cominformahealthcare.com

Given these advantages, it is estimated that approximately 25% of pharmaceuticals contain at least one fluorine atom, highlighting the pivotal role of fluorination in modern drug discovery. researchgate.net

Overview of Key Research Areas for 3-(4-Fluorophenoxy)propionic Acid

This compound is a biochemical reagent that serves as a building block in organic synthesis. sigmaaldrich.comchemdad.com Its primary documented application is as a reactant for the synthesis of 2,3-dihydro-6-fluoro-4H-1-benzopyran-4-one. sigmaaldrich.comchemdad.com This indicates its utility as an intermediate in creating more complex, fluorinated heterocyclic structures, which are of interest in medicinal chemistry.

While specific biological activity studies for this compound are not widely published, related fluorinated phenoxypropionic acids are known to be utilized as intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.com For example, the related compound 2-(4-Fluorophenoxy)propionic acid is used as an intermediate in the synthesis of anti-inflammatory drugs and herbicides. chemimpex.com This context suggests that this compound holds potential as a precursor for molecules with specific biological functions, leveraging both the carboxylic acid handle for further chemical modification and the fluorinated ring for enhanced biopharmaceutical properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉FO₃ | sigmaaldrich.comuni.lu |

| Molecular Weight | 184.16 g/mol | sigmaaldrich.com |

| CAS Number | 1579-78-8 | sigmaaldrich.com |

| Melting Point | 83-85 °C | sigmaaldrich.comchemdad.com |

| Synonyms | 3-(4-Fluorophenoxy)propanoic acid | chemdad.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-fluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEDXODAYRWQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166326 | |

| Record name | 3-(4-Fluorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1579-78-8 | |

| Record name | 3-(4-Fluorophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1579-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenoxy)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Fluorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-Fluorophenoxy)propionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CS9VV5G5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 4 Fluorophenoxy Propionic Acid

Established Synthetic Routes for 3-(4-Fluorophenoxy)propionic Acid

The synthesis of this compound can be achieved through several established routes, with the hydrolysis of its corresponding nitrile being a prominent method.

Hydrolysis of 3-(4-Fluorophenoxy)propionitrile

A primary and well-documented method for the synthesis of this compound involves the hydrolysis of 3-(4-Fluorophenoxy)propionitrile. google.com This process is typically carried out under acidic conditions. For instance, heating 3-(4-fluorophenoxy)propionitrile with a strong acid like 12N hydrochloric acid at elevated temperatures (around 120°C) for several hours leads to the formation of this compound. google.com The reaction proceeds by the acid-catalyzed hydration of the nitrile group to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The resulting product can be isolated as a white crystalline solid. google.com

The precursor, 3-(4-Fluorophenoxy)propionitrile, can be synthesized via the cyanoethylation of 4-fluorophenol (B42351) with acrylonitrile. google.com This reaction is often catalyzed by a tertiary amine or other suitable catalysts. google.com

Alternative Synthetic Approaches and Precursors

An alternative and classical approach to the synthesis of this compound is through a Williamson ether synthesis. This method involves the reaction of 4-fluorophenol with a 3-halopropionic acid, such as 3-chloropropionic acid, in the presence of a base. google.com The base deprotonates the phenolic hydroxyl group of 4-fluorophenol, forming a phenoxide ion which then acts as a nucleophile, displacing the halide from the 3-halopropionic acid to form the ether linkage. However, this method can be complicated by a competing side reaction where 3-chloropropionic acid is hydrolyzed to 3-hydroxypropionic acid, potentially leading to lower yields of the desired product. google.com

| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions |

| 3-(4-Fluorophenoxy)propionitrile | Water | Hydrolysis | Acid catalysis (e.g., HCl), Heat |

| 4-Fluorophenol | 3-Chloropropionic acid | Williamson Ether Synthesis | Base (e.g., NaOH) |

Chemical Transformations and Derivatives of this compound

The presence of both a carboxylic acid group and a fluorinated aromatic ether moiety makes this compound a versatile substrate for various chemical transformations.

Esterification Reactions and Ester Derivatives

The carboxylic acid functional group of this compound can readily undergo esterification with various alcohols in the presence of an acid catalyst, a reaction known as Fischer esterification. chemguide.co.ukyoutube.com This reversible reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. chemguide.co.uk Subsequent dehydration leads to the formation of the corresponding ester. To drive the equilibrium towards the product side, the alcohol is often used in excess, or the water formed during the reaction is removed. chemguide.co.uk

For example, the reaction of this compound with methanol (B129727) or ethanol, catalyzed by a strong acid like sulfuric acid, would yield methyl 3-(4-fluorophenoxy)propanoate and ethyl 3-(4-fluorophenoxy)propanoate, respectively. The rate of these reactions can be influenced by factors such as temperature and the concentration of the catalyst. ceon.rs

| Alcohol | Catalyst | Ester Product |

| Methanol | Sulfuric Acid (H₂SO₄) | Methyl 3-(4-fluorophenoxy)propanoate |

| Ethanol | Sulfuric Acid (H₂SO₄) | Ethyl 3-(4-fluorophenoxy)propanoate |

Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The fluorine atom and the phenoxy group are ortho, para-directing groups. The fluorine atom is deactivating due to its high electronegativity, while the oxygen of the ether is an activating group due to its ability to donate a lone pair of electrons to the aromatic ring through resonance.

Common electrophilic substitution reactions include nitration and halogenation. Nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. khanacademy.orgyoutube.com The substitution pattern will be directed to the positions ortho and para to the activating ether linkage.

Similarly, halogenation, such as bromination, can be carried out. For carboxylic acids with an α-hydrogen, the Hell-Volhard-Zelinskii reaction can be employed, which involves treatment with bromine and a catalytic amount of phosphorus tribromide (PBr₃) to achieve α-bromination of the carboxylic acid. libretexts.orgyoutube.com However, for aromatic substitution, reagents like bromine in the presence of a Lewis acid or other brominating agents would be used to introduce a bromine atom onto the aromatic ring. google.com

Oxidation and Reduction Reactions

The ether linkage in this compound is generally stable to oxidation under mild conditions. However, ethers can undergo autoxidation in the presence of oxygen, a radical-initiated process that forms hydroperoxides at the carbon atom adjacent to the ether oxygen. youtube.comrsc.orgyoutube.com More forceful oxidation could potentially lead to the cleavage of the ether bond. nih.gov

The carboxylic acid group of this compound can be readily reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. rsc.orgmasterorganicchemistry.comgoogle.comyoutube.comdoubtnut.com The reaction involves the transfer of hydride ions from the AlH₄⁻ complex to the carbonyl carbon of the carboxylic acid. A subsequent workup with an acid is required to protonate the resulting alkoxide and liberate the primary alcohol, 3-(4-fluorophenoxy)propan-1-ol. youtube.comyoutube.com

| Reaction Type | Reagent | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-(4-Fluorophenoxy)propan-1-ol |

Cyclization Reactions to form Chromanone Derivatives

The intramolecular cyclization of this compound is a key step in the synthesis of 6-fluoro-4-chromanone, an important intermediate for various pharmaceutical compounds. google.comepo.org This reaction is typically achieved through the action of a strong acid, which facilitates the dehydration and subsequent ring closure of the propionic acid chain onto the fluorophenoxy ring.

Commonly employed reagents for this transformation include polyphosphoric acid (PPA) and concentrated sulfuric acid. google.comepo.org When using PPA, the reaction generally requires heating to around 100°C for a short duration, such as 10 minutes, to achieve a good yield of the desired chromanone. google.com Alternatively, treatment with concentrated sulfuric acid at room temperature for about an hour can also effectively produce 6-fluoro-4-chromanone. google.comepo.org One specific example details the treatment of this compound with concentrated sulfuric acid, followed by pouring the mixture onto ice, which resulted in the precipitation of 6-fluoro-4-chromanone as a white crystalline solid in a 76% yield. google.com

An alternative pathway to 6-fluoro-4-chromanone starts from 3-(4-fluorophenoxy)propionitrile. google.comepo.org This nitrile can be hydrolyzed to this compound, which is then cyclized as described above. epo.org It is also possible to achieve the conversion from the nitrile to the chromanone in a single step by stirring in 85% to 95% sulfuric acid at elevated temperatures (e.g., 90°C for 10 hours), though this direct method may result in the formation of by-products and a lower yield. google.com

The choice of cyclization agent can be critical. For instance, in the synthesis of 5,7-difluorochroman-4-one (B1394127) from 3-(3,5-difluorophenoxy)propionic acid, thionyl chloride has been utilized to facilitate the cyclization. google.com The general applicability of acid-catalyzed cyclization makes it a robust method for preparing a variety of chromanone derivatives. google.com

Table 1: Cyclization of this compound to 6-Fluoro-4-chromanone

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| This compound | Polyphosphoric acid | 100°C, 10 minutes | 6-Fluoro-4-chromanone | Good | google.com |

| This compound | Concentrated Sulfuric Acid | Room temperature, 1 hour | 6-Fluoro-4-chromanone | 76% | google.comepo.org |

| 3-(4-Fluorophenoxy)propionitrile | 85% Sulfuric Acid | 90°C, 10 hours | 6-Fluoro-4-chromanone | 43% | google.com |

Synthesis of Amines from Carbonyl Precursors

The conversion of carbonyl compounds derived from this compound into amines is a valuable transformation for accessing a diverse range of biologically active molecules. A primary method for this conversion is reductive amination. libretexts.orgmasterorganicchemistry.com This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is less reactive towards carbonyl groups and selectively reduces the iminium ion intermediate. masterorganicchemistry.com

For example, the carbonyl group of a ketone derived from a this compound scaffold can be reacted with ammonia, a primary amine, or a secondary amine to generate a variety of substituted amines. libretexts.org The reaction can be carried out in a one-pot fashion, where the carbonyl compound, the amine, and the reducing agent are all present in the reaction mixture. masterorganicchemistry.com Catalysts such as Ti(OiPr)₄ can be used to activate the carbonyl group towards amine addition. masterorganicchemistry.comorganic-chemistry.org

Another approach to amine synthesis involves the reduction of amides or nitriles. libretexts.org For instance, an amide derivative of this compound can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine. libretexts.org Similarly, a nitrile precursor can be reduced to a primary amine. libretexts.org

The Gabriel synthesis offers a classic method for preparing primary amines. libretexts.org This involves the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org This method can be adapted to synthesize amines from halo-derivatives of the this compound backbone.

Table 2: General Methods for Amine Synthesis from Carbonyl Precursors

| Precursor Type | Reaction | Reagents | Product Type | Reference |

| Ketone/Aldehyde | Reductive Amination | Amine, NaBH₃CN or NaBH(OAc)₃ | Primary, Secondary, or Tertiary Amine | libretexts.orgmasterorganicchemistry.com |

| Amide | Reduction | LiAlH₄ | Amine | libretexts.org |

| Nitrile | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | libretexts.org |

| Alkyl Halide | Gabriel Synthesis | Potassium Phthalimide, then Hydrolysis | Primary Amine | libretexts.org |

Novel Synthetic Strategies for Advanced Fluorophenoxypropionic Acid Scaffolds

Recent research has focused on developing novel synthetic strategies to create advanced scaffolds based on fluorophenoxypropionic acid, aiming to enhance their biological activity and explore new applications. These strategies often involve the incorporation of diverse functional groups and heterocyclic moieties.

One area of exploration is the synthesis of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, a related scaffold, which have shown promise as antimicrobial agents. mdpi.comnih.govresearchgate.net The synthetic approach involves the reaction of 4-aminophenol (B1666318) with acrylic acid or its esters to form the core amino acid structure. nih.gov This scaffold is then further functionalized. For instance, the carboxylic acid can be converted to a hydrazide, which then serves as a versatile intermediate for the synthesis of various hydrazones by condensation with different aldehydes and ketones. nih.govresearchgate.net This strategy has led to the discovery of compounds with potent activity against multidrug-resistant bacteria and fungi. nih.govresearchgate.net

Another innovative approach involves the development of composite biomaterials using naturally derived polymers to create scaffolds for tissue engineering. nih.gov While not directly focused on this compound, the principles can be applied to create novel materials. For example, the carboxylic acid group of this compound could be used to functionalize polymers like cellulose (B213188) or chitosan, creating biocompatible scaffolds with tailored properties. nih.gov Lyophilization techniques can be employed to generate sponge-like, porous structures suitable for cell attachment and proliferation. nih.gov

Furthermore, the development of cost-effective and scalable synthetic routes is crucial for the practical application of these advanced scaffolds. nih.gov Research into efficient catalytic systems and one-pot reaction sequences is ongoing. For instance, the use of palladium catalysis has enabled the reductive coupling of nitroarenes with phenols to produce N-cyclohexylaniline derivatives, a reaction type that could be adapted for modifying the fluorophenoxy ring of the parent acid. organic-chemistry.org

The strategic incorporation of phenolic and amino groups into the propanoic acid structure has been shown to be a promising avenue for developing bioactive compounds with a broad spectrum of activity. nih.govmdpi.com The resulting 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated not only antimicrobial properties but also potential as anticancer agents with antioxidant capabilities. researchgate.netmdpi.com These findings highlight the utility of this scaffold for further development as a foundational platform for novel therapeutic agents. nih.govresearchgate.net

Advanced Spectroscopic Analysis and Characterization of 3 4 Fluorophenoxy Propionic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and characterizing the molecular vibrations of 3-(4-Fluorophenoxy)propionic acid.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the FTIR spectrum, often recorded using a KBr pellet or ATR technique, displays several characteristic absorption bands. nih.gov

A prominent and broad absorption is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info This broadness is a result of intermolecular hydrogen bonding between the acid molecules. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong absorption band usually found between 1725 and 1700 cm⁻¹. docbrown.info

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~1700 (strong) | C=O Stretch | Carboxylic Acid |

| Aromatic Region | C-H and C=C Stretches | Aromatic Ring |

| Aliphatic Region | C-H Stretches | Propionic Acid Chain |

| Fingerprint Region | C-O, C-F Stretches, Bending Vibrations | Ether, Fluoroaromatic |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method and the physical state of the compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It involves the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring are typically strong. The C=O stretching vibration also gives a distinct Raman signal. Like FTIR, the Raman spectrum has a unique fingerprint region that aids in the identification of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound shows distinct signals for the protons in the aromatic ring and the propionic acid chain.

The proton of the carboxylic acid (–COOH) typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to its acidic nature. The protons on the carbon adjacent to the carbonyl group (α-protons) and the protons on the carbon adjacent to the ether oxygen (β-protons) of the propionic acid chain will appear as distinct multiplets, typically in the range of 2.5-4.5 ppm. The aromatic protons will show a complex splitting pattern in the aromatic region of the spectrum, generally between 6.8 and 7.2 ppm. The integration of these signals corresponds to the number of protons in each environment.

Table 2: Typical ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| > 10 | Broad Singlet | -COOH |

| 6.8 - 7.2 | Multiplet | Aromatic Protons |

| ~4.2 | Triplet | -OCH₂- |

| ~2.8 | Triplet | -CH₂COOH |

Note: Chemical shifts and multiplicities are dependent on the solvent used and the spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is the most deshielded and appears at a chemical shift typically above 170 ppm. docbrown.info The carbon atoms of the aromatic ring will resonate in the range of approximately 115-160 ppm. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant. The aliphatic carbons of the propionic acid chain will appear at more upfield chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| > 170 | C=O (Carboxylic Acid) |

| 150 - 160 | Aromatic C-F, Aromatic C-O |

| 115 - 130 | Aromatic C-H |

| ~65 | -OCH₂- |

| ~35 | -CH₂COOH |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. alfa-chemistry.com Since fluorine has a natural abundance of 100% for the ¹⁹F isotope and a high gyromagnetic ratio, this technique provides clear and informative spectra. The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed in a specific region of the ¹⁹F NMR spectrum. The presence of a single signal in the ¹⁹F NMR spectrum confirms the presence of one type of fluorine environment in the molecule. The chemical shift value can provide insights into the electron-donating or withdrawing nature of the substituents on the aromatic ring. alfa-chemistry.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound's nominal molecular weight is 184.16 g/mol . europa.eusigmaaldrich.com High-resolution mass spectrometry provides a more precise monoisotopic mass of 184.05357 Da. uni.lu

Under typical electrospray ionization (ESI) conditions, various adducts can be observed. Predicted mass-to-charge ratios (m/z) for common adducts provide a reference for experimental analysis. uni.lu For instance, the protonated molecule [M+H]⁺ is expected at an m/z of 185.06085, while the deprotonated molecule [M-H]⁻ would appear at 183.04629. uni.lu Other common adducts include the sodium [M+Na]⁺ and ammonium (B1175870) [M+NH₄]⁺ ions. uni.lu

The fragmentation pattern of this compound upon collision-induced dissociation (CID) or other tandem MS techniques is dictated by its structure, which includes a fluorophenoxy group, an ether linkage, and a carboxylic acid moiety. While direct experimental fragmentation data for this specific compound is not widely published, the fragmentation pathways can be predicted based on the behavior of similar structures, such as other fluorinated propionic acids and aromatic carboxylic acids. nih.govmiamioh.edu

Key fragmentation pathways for deprotonated fluorinated propionic acids include the loss of carbon dioxide (CO₂), the loss of hydrogen fluoride (B91410) (HF), and the production of fluoroformate (FCO₂⁻). nih.gov The loss of the carboxyl group as CO₂ (a mass loss of 44 Da) is a common fragmentation for carboxylic acids. docbrown.info Another predictable fragmentation involves the cleavage of the ether bond, which could lead to the formation of a 4-fluorophenolate ion. The stability of the resulting fragments, such as the resonance-stabilized phenolate (B1203915) ion, often drives these cleavages.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts This table presents predicted m/z values for various adducts of this compound based on its monoisotopic mass. Data sourced from computational predictions. uni.lu

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 185.06085 |

| [M+Na]⁺ | 207.04279 |

| [M+K]⁺ | 223.01673 |

| [M+NH₄]⁺ | 202.08739 |

| [M+H-H₂O]⁺ | 167.05083 |

| [M-H]⁻ | 183.04629 |

| [M+HCOO]⁻ | 229.05177 |

| [M+CH₃COO]⁻ | 243.06742 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for these purposes.

HPLC is a standard method for determining the purity of this compound, with commercial standards often specifying a purity of 98% or higher as determined by this technique. sigmaaldrich.com The analysis is typically performed using a reverse-phase method, which is well-suited for separating moderately polar compounds.

A common setup involves a C18 stationary phase, which separates analytes based on their hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often containing a small amount of acid like formic acid or phosphoric acid. researchgate.net The acid is used to suppress the ionization of the carboxylic acid group, resulting in better peak shape and retention time stability. researchgate.net Detection is typically carried out using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. A validation study for other short-chain fatty acids used a UV detector set at 210 nm. researchgate.net

Table 2: Typical HPLC Parameters for the Analysis of Propionic Acid Derivatives This table outlines a general set of conditions for the HPLC analysis of propionic acid derivatives, adaptable for this compound.

| Parameter | Typical Condition |

| Column | Reverse-phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and water mixture (gradient or isocratic) |

| Modifier | 0.1% Formic Acid or Phosphoric Acid in the aqueous phase |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at ~210 nm |

| Temperature | Ambient or controlled (e.g., 40 °C) |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, carboxylic acids like this compound are polar and have low volatility, making them unsuitable for direct GC-MS analysis. youtube.com Therefore, a derivatization step is required to convert the polar functional groups (-COOH and -OH) into less polar, more volatile derivatives. nih.gov

Common derivatization methods include silylation or esterification. nih.govmdpi.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. nih.gov Esterification, for example, with methanol (B129727) in the presence of an acidic catalyst, converts the carboxylic acid to its corresponding methyl ester. mdpi.com This process increases the compound's volatility and improves its chromatographic behavior. youtube.com

Once derivatized, the sample is injected into the GC-MS system. The separation occurs in a capillary column, often with a nonpolar or semi-polar stationary phase like 5% phenyl methyl siloxane. nih.gov The carrier gas is typically helium. nih.gov As the separated components elute from the column, they are ionized (commonly by electron ionization, EI) and detected by the mass spectrometer, which provides both a retention time and a mass spectrum for identification. swgdrug.org The interpretation of the mass spectrum is aided by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nih.gov

Table 3: General GC-MS Parameters for the Analysis of Derivatized Carboxylic Acids This table provides a representative set of GC-MS conditions for analyzing carboxylic acids after a suitable derivatization step. nih.gov

| Parameter | Typical Condition |

| Derivatization | Silylation (e.g., with MSTFA) or Esterification |

| Column | HP-5ms (5% phenyl methyl siloxane) or equivalent, 30 m x 0.25 mm |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Injection Mode | Splitless or Split |

| Oven Program | Temperature ramp (e.g., start at 70°C, ramp to 280-300°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detector | Mass Spectrometer scanning a relevant m/z range (e.g., 50-600 amu) |

Biological and Pharmacological Research of 3 4 Fluorophenoxy Propionic Acid and Its Analogs

General Biological Activity and Research Interest

3-(4-Fluorophenoxy)propionic acid belongs to the broader class of arylpropionic acid derivatives, a group of compounds that has garnered significant interest in medicinal chemistry and agrochemistry. The core structure, featuring a propionic acid moiety linked to a substituted aromatic ring, serves as a versatile scaffold for developing new biologically active agents. Research has demonstrated that modifications to the aromatic ring, the propionic acid side chain, and the linking group can lead to a wide spectrum of pharmacological and biological activities.

Analogs of this compound, such as those with different substitutions on the phenyl ring or alternative heterocyclic systems, have been synthesized and evaluated for various therapeutic and practical applications. The general research interest in this class of compounds stems from their potential to interact with various biological targets, leading to effects that range from anti-inflammatory and analgesic to antimicrobial, anticancer, and herbicidal. The diversity of these activities highlights the importance of the arylpropionic acid scaffold in the design and discovery of new functional molecules.

Anti-inflammatory and Analgesic Properties

Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, Fenoprofen, which is α-methyl-3-phenoxybenzeneacetic acid, is recognized for its anti-inflammatory and analgesic properties. drugfuture.com The mechanism of action for many NSAIDs in this class involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in pain and inflammation. quizlet.com

Research into novel analogs has explored modifications of the core structure to enhance efficacy and safety. One such study investigated 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA), an analog where the phenoxy group is replaced by a phenyl-substituted oxadiazole ring. nih.gov This compound demonstrated significant local analgesic and anti-inflammatory activity in animal models. nih.gov In a mouse model of acetic acid-induced writhing, oral administration of POPA resulted in a dose-dependent reduction in pain response. In a rat model of carrageenan-induced paw edema, POPA also showed a marked anti-inflammatory effect. nih.gov These findings suggest that the propionic acid moiety is a key pharmacophore for these activities, and that diverse aromatic and heterocyclic side chains can be utilized to develop new anti-inflammatory and analgesic agents.

Table 1: Analgesic and Anti-inflammatory Activity of a Propionic Acid Analog

| Compound | Model | Dose (oral) | Result |

|---|---|---|---|

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Acetic acid-induced writhing (mice) | 150 mg/kg | 31.0% inhibition |

| 300 mg/kg | 49.5% inhibition | ||

| Carrageenan-induced paw edema (rats) | 75 mg/kg | 43.3% reduction in inflammation | |

| 150 mg/kg | 42.2% reduction in inflammation |

Data sourced from a study on the analgesic and anti-inflammatory effects of POPA. nih.gov

Herbicidal Activity and Agrochemical Applications

Phenoxypropionic acids are a significant class of herbicides used in agriculture. wikipedia.orgpiindustries.com These compounds are typically selective, post-emergence herbicides effective against grass weeds. piindustries.comsfbentazone.com For example, 2-phenoxypropionic acid is a known starting material for the synthesis of potential herbicides. scbt.comsigmaaldrich.com An analog, (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, is an important intermediate for creating optically pure aryloxyphenoxypropionic acid herbicides used to control grass weeds in rice fields. sfbentazone.com

The mechanism of action for this group of herbicides often involves the inhibition of acetyl-CoA carboxylase (ACCase) in grasses. This enzyme is crucial for fatty acid synthesis in the plastids of these plants. The selectivity of these herbicides arises because they target an isoform of ACCase that is specific to grass species, leaving broad-leaf plants and other organisms unaffected. wikipedia.org The commercial herbicide "Wicket" belongs to the phenoxypropionic chemical group. piindustries.com

Antimicrobial and Antitubercular Activities

Derivatives of propionic acid have been a fertile ground for the discovery of new antimicrobial agents. A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that these compounds exhibit structure-dependent antimicrobial activity against a range of multidrug-resistant bacteria, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), as well as drug-resistant fungi like Candida auris. mdpi.com Specifically, hydrazone derivatives containing heterocyclic substituents showed potent and broad-spectrum activity, with minimum inhibitory concentrations (MICs) against C. auris ranging from 0.5 to 64 µg/mL. mdpi.com

In the context of antitubercular agents, various propionic acid analogs and other related structures have shown promise. While direct studies on this compound are limited, research on related fluorinated compounds and other heterocyclic derivatives indicates the potential of this chemical space. For instance, a study on fluorinated chalcones and their derived pyridine (B92270) and pyran carbonitriles identified compounds with significant activity against Mycobacterium tuberculosis. nih.gov One 2-aminopyridine-3-carbonitrile derivative was found to be highly potent, with an MIC value comparable to broad-spectrum antibiotics and three times more potent than the first-line anti-tuberculosis drug pyrazinamide. nih.gov Other research has also highlighted that derivatives of diospyrin (B1219850) and various coumarin-based structures can exhibit significant antimycobacterial activity. nih.govmdpi.com

Table 2: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound Type | Pathogen | Activity |

|---|---|---|

| Hydrazones with heterocyclic substituents | Candida auris | MICs from 0.5 to 64 µg/mL |

| Phenyl-substituted derivative (Compound 29) | S. aureus | MIC of 16 µg/mL |

| 4-NO2 substituted phenyl derivative (Compound 30) | S. aureus, E. faecalis | MIC of 16 µg/mL |

| E. coli | MIC of 32 µg/mL | |

| K. pneumoniae | MIC of 64 µg/mL |

Data derived from a study on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com

Hypolipidemic and Antidiabetic Potential

Certain analogs of propionic acid have been investigated for their potential to manage metabolic disorders like dyslipidemia and diabetes. One area of research has focused on their ability to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.

A study on tricyclic α-ethoxy-phenylpropionic acid derivatives identified a novel carbazole (B46965) analog with dual agonist activity for PPARα and PPARγ. nih.gov This compound demonstrated the ability to lower plasma triglycerides and cholesterol in rats, indicating in vivo PPARα activity, and to improve insulin (B600854) sensitivity in mice, suggesting in vivo PPARγ activity. nih.gov Another study on 3-N-(1',8'-Naphthalimido)propionic acid showed that it could effectively lower both serum cholesterol and triglyceride levels in rodents. nih.gov Its mechanism appeared to involve the accelerated clearance of cholesterol and a reduction in the building blocks available for new cholesterol and triglyceride synthesis in the liver. nih.gov

Anticancer and Cytotoxic Effects

The potential of propionic acid and its derivatives as anticancer agents has been an active area of research. Propionic acid itself, a short-chain fatty acid, has been shown to induce cell death in cervical cancer cells (HeLa cells). nih.gov Its mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and autophagy-mediated cell death. nih.gov

More complex analogs have also been developed and tested. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer properties. mdpi.com Several of these compounds were found to reduce the viability of A549 non-small cell lung cancer cells by 50% and to suppress their migration. mdpi.com One of the most promising compounds, which contained a 2-furyl substituent, showed selectivity for cancerous cells over non-cancerous cells and also exhibited potent antioxidant properties. mdpi.com This dual activity is of particular interest, as modulating oxidative stress is a key strategy in cancer therapy.

Table 3: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound | Cell Line | Effect |

|---|---|---|

| Compounds 12, 20-22, 29 | A549 (Non-small cell lung cancer) | Reduced cell viability by 50% |

| Suppressed cell migration | ||

| Compound 20 (with 2-furyl substituent) | A549 and non-cancerous Vero cells | Selective cytotoxicity towards cancer cells |

| Potent antioxidant activity |

Findings from a study on the anticancer and antioxidant properties of these derivatives. mdpi.com

Enzyme Inhibition and Receptor Binding Studies

The biological activities of this compound and its analogs are often rooted in their ability to interact with specific enzymes and cellular receptors. As mentioned, the anti-inflammatory effects of many arylpropionic acids are due to the inhibition of COX enzymes, while their herbicidal action can be attributed to the inhibition of ACCase in plants. quizlet.comwikipedia.org

Receptor binding studies have provided more detailed insights into the mechanisms of action for some analogs. For example, research on a series of phenylpropionic acid derivatives as dual agonists for PPARα and PPARγ has been crucial in understanding their hypolipidemic and antidiabetic potential. nih.gov A specific analog, (R)-3-{4-[3-(4-chloro-2-phenoxy-phenoxy)-butoxy]-2-fluoro-phenyl}-propionic acid, has been studied for its binding affinity to different PPAR subtypes. bindingdb.org This compound was shown to bind to human PPARα, PPARδ, and PPARγ with varying affinities, demonstrating its potential to modulate these important metabolic receptors. bindingdb.org Such studies are critical for optimizing the structure of these compounds to achieve desired selectivity and potency.

Table 4: Receptor Binding Data for a Propionic Acid Analog

| Compound | Target Receptor | Affinity (EC50) |

|---|---|---|

| (R)-3-{4-[3-(4-chloro-2-phenoxy-phenoxy)-butoxy]-2-fluoro-phenyl}-propionic acid | Human PPARα | 2220 nM |

| Human PPARδ | 34 nM | |

| Human PPARγ | Data available, specific EC50 not listed in source |

Data from BindingDB for compound BDBM50194637. bindingdb.org

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Agonism

Peroxisome proliferator-activated receptors (PPARs) are transcription factors that play a crucial role in regulating lipid and glucose metabolism. nih.govfrontiersin.org The alpha subtype, PPAR-α, is a key regulator of fatty acid catabolism. youtube.com Agonists of PPAR-α, such as the fibrate class of drugs, are known for their hypolipidemic effects. nih.gov

Research into the effects of PPAR-α agonists has revealed their significant influence on various physiological processes. For instance, studies have shown that PPAR-α agonists can inhibit the inflammatory responses of microglia, the resident immune cells of the central nervous system. nih.gov Specifically, agonists like fenofibrate (B1672516) and gemfibrozil (B1671426) have been found to suppress the production of nitric oxide and proinflammatory cytokines in stimulated microglia. nih.gov Furthermore, the activation of PPAR-α is essential for mediating the effects of peroxisome proliferators on hepatocarcinogenesis in rodents. youtube.com

In the context of cardiac health, the PPAR-α agonist clofibrate (B1669205) has been shown to have a profound impact on the fatty acid composition of the myocardium, which may contribute to its cardioprotective effects. nih.gov While the direct PPAR-α agonistic activity of this compound is not extensively detailed in the provided results, the broader research on PPAR-α agonists provides a foundation for understanding the potential mechanisms of action for structurally related compounds.

| Compound | Receptor Target | Effect |

| Fenofibrate | PPAR-α | Inhibition of microglial inflammatory responses nih.gov |

| Gemfibrozil | PPAR-α | Inhibition of microglial inflammatory responses nih.gov |

| Clofibrate | PPAR-α | Alteration of myocardial fatty acid composition nih.gov |

Cytosolic Phospholipase A2a (cPLA2a) Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme responsible for the release of arachidonic acid from membrane phospholipids, a rate-limiting step in the biosynthesis of eicosanoids. nih.gov These lipid mediators are involved in a wide array of cellular processes, including inflammation.

Inhibitors of cPLA2α have been investigated for their therapeutic potential in various diseases. For example, in the context of cancer, the inhibition of cPLA2α has been shown to induce apoptosis in multiple myeloma cells. nih.gov This effect is thought to be mediated by the disruption of signaling pathways that support cell survival and proliferation. nih.gov

Specific inhibitors have been developed and studied for their effects on cPLA2α activity. For instance, derivatives of 3-(1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)propionic acid have been evaluated for their ability to inhibit cPLA2α in platelets. nih.gov The structure-activity relationship studies of these compounds revealed that specific modifications, such as the introduction of a polar functional group at the end of an alkyl chain, can restore or even enhance inhibitory potency. nih.gov

| Inhibitor Class | Key Structural Features for Activity |

| (4-acylpyrrol-2-yl)alkanoic acids | Introduction of a polar functional group at the end of a 1-alkyl chain restores or elevates inhibitory potency. nih.gov |

Human Neutrophil Elastase Inhibition

Human neutrophil elastase (HNE) is a destructive serine protease stored in the azurophil granules of neutrophils. mdpi.commdpi.com It is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), due to its ability to degrade extracellular matrix components. nih.govnih.gov

The development of HNE inhibitors is an active area of research. A variety of compound classes have been investigated for their potential to block HNE activity. For example, peptidyl derivatives of α-aminoalkylphosphonate diaryl esters have demonstrated high specificity and potent inhibition of HNE. mdpi.com Kinetic studies have identified specific structures within this class that exhibit very high inhibitory activity. mdpi.com

Another approach has involved the synthesis of compounds based on an N-amino-4-imidazolidinone scaffold. nih.gov Screening of these compounds led to the identification of a selective, low micromolar reversible competitive inhibitor of HNE. nih.gov These findings highlight the potential for developing effective HNE inhibitors by targeting its active site with specifically designed small molecules.

| Inhibitor Class | Example Compound/Structural Feature | Key Finding |

| Peptidyl α-aminoalkylphosphonate diaryl esters | Boc-l-Met(O)2-l-Pro-ValP(OC6H4-S-CH3)2 | High inhibitory potency against HNE mdpi.com |

| N-amino-4-imidazolidinone scaffold | Compound 24 (specific structure not detailed) | Selective, low micromolar reversible competitive inhibitor of HNE nih.gov |

DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that play crucial roles in DNA replication, repair, and recombination. nih.govnih.gov They are the primary targets of quinolone antibiotics. nih.govnih.gov These enzymes are responsible for managing the topological state of DNA within the bacterial cell. nih.gov

Fluoroquinolones, a class of quinolones, are potent antibacterial agents that inhibit both DNA gyrase and topoisomerase IV. nih.gov The mechanism of action involves the formation of a ternary complex with the enzyme and DNA, which traps the enzyme in a state where it has cleaved the DNA but cannot reseal it. nih.gov This leads to the accumulation of double-strand DNA breaks and ultimately cell death. nih.gov

In many gram-negative bacteria, DNA gyrase is the primary target of quinolones, while in some gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is the primary target. nih.govnih.gov The differential sensitivity of these enzymes to various quinolones can influence the antibacterial spectrum and potency of the drugs. nih.gov Research has also focused on the development of novel bacterial topoisomerase inhibitors (NBTIs) that can overcome existing resistance mechanisms. mdpi.com

| Enzyme | Function | Inhibition by Quinolones |

| DNA Gyrase | Introduces negative supercoils into DNA mdpi.com | Trapped in a complex with DNA, leading to double-strand breaks nih.gov |

| Topoisomerase IV | Decatenates interlinked daughter chromosomes nih.gov | Trapped in a complex with DNA, leading to double-strand breaks nih.gov |

Metabolomic Investigations and Metabolic Pathways

Metabolomic studies provide a comprehensive analysis of the small-molecule metabolites present within a biological system. Such investigations are crucial for understanding the metabolic fate and effects of xenobiotic compounds like this compound.

While specific metabolomic studies on this compound are not detailed in the provided results, research on related compounds offers insights into potential metabolic pathways. For example, 3-(4-hydroxyphenyl)propionic acid, a microbial metabolite of procyanidin (B600670) A2, has been shown to suppress macrophage foam cell formation by modulating lipid metabolism and reducing oxidative stress. nih.govresearchgate.net This suggests that phenolic propionic acid derivatives can undergo significant metabolism by the gut microbiota and exert biological effects.

Furthermore, studies on propionate (B1217596) metabolism have revealed the existence of an anabolic pathway where the three-carbon propionate is converted to a six-carbon metabolite, a process conserved across species. nih.gov This pathway involves the formation of propionyl-CoA, a central intermediate in the catabolism of various substrates. nih.gov The biochemical pathway of propionate metabolism can lead to the formation of metabolites like 3-hydroxypropionic acid and methylcitric acid. researchgate.net

The Human Metabolome Database has identified 3-(4-Fluorobenzoyl)propionic acid in human blood, indicating that this compound is part of the human exposome. hmdb.ca This finding underscores the importance of studying the metabolic pathways of such compounds to understand their potential impact on human health.

Structure Activity Relationship Sar Studies of 3 4 Fluorophenoxy Propionic Acid Derivatives

Impact of Fluorine Substitution on Biological Activity and Pharmacokinetics

The substitution of hydrogen with fluorine is a widely used strategy in drug design to modulate a molecule's properties. tandfonline.com In the context of 3-(4-Fluorophenoxy)propionic acid, the fluorine atom at the para-position of the phenoxy ring has a profound impact on its biological and pharmacokinetic profile.

Enhanced Biological Activity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with biological targets. tandfonline.com For instance, in some contexts, fluorine substitution has been shown to improve the potency of compounds. In a series of BRAF enzyme inhibitors, adding a fluorine atom to the aryl ring improved both enzyme activity and cellular potency. acs.org This is often attributed to the ability of fluorine to form favorable electrostatic interactions or to modulate the acidity (pKa) of nearby functional groups, which can be critical for binding affinity. tandfonline.comacs.org

Improved Pharmacokinetics:

Metabolic Stability: A primary reason for incorporating fluorine is to enhance metabolic stability. nih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like the Cytochrome P450 system. tandfonline.comacs.org By placing a fluorine atom at a site that is typically vulnerable to metabolic attack, the molecule's half-life can be extended, leading to prolonged therapeutic or herbicidal effects. nih.gov

The strategic placement of fluorine is a key consideration in medicinal chemistry. nih.gov It can be used to block metabolic weak spots, fine-tune electronic properties for optimal target binding, and modulate physicochemical properties like lipophilicity to improve absorption and distribution. tandfonline.comnih.gov

Role of the Propionic Acid Moiety in Biological Interactions

The propionic acid moiety, specifically the carboxylic acid group (-COOH), is a critical component of this compound and is often essential for its biological activity. nih.govresearchgate.net This functional group is a common feature in a vast number of pharmaceuticals and agrochemicals. wiley-vch.de

Key Pharmacophore Feature: The carboxylic acid group is frequently a key part of a molecule's pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for its biological activity. nih.govnih.gov Its importance stems from several properties:

Acidity and Ionization: At physiological pH, the carboxylic acid group is typically deprotonated to form a negatively charged carboxylate ion (-COO⁻). wiley-vch.de

Hydrogen Bonding: The carboxyl group can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the carbonyl C=O and hydroxyl oxygens). researchgate.net

Electrostatic Interactions: The negatively charged carboxylate can form strong ionic bonds or salt bridges with positively charged amino acid residues (like arginine or lysine) in a receptor's binding site. researchgate.netnih.gov

These interactions anchor the molecule to its biological target, ensuring proper orientation and inducing the desired biological response. researchgate.net Studies on various receptors, such as the D2 dopamine (B1211576) receptor, have confirmed that a carboxyl group is often crucial for ligand binding. nih.gov

Influence on Pharmacokinetics: While vital for activity, the carboxylic acid group can also present challenges. Its ionized state can limit passive diffusion across biological membranes, potentially reducing bioavailability. nih.gov Furthermore, it can be a site for metabolic transformations, such as glucuronidation, which can lead to rapid excretion or, in some cases, the formation of reactive metabolites. nih.govhyphadiscovery.com

To overcome these drawbacks while retaining the essential binding interactions, medicinal chemists often explore the use of carboxylic acid bioisosteres. These are different functional groups that mimic the size, shape, and electronic properties of the carboxylic acid. nih.govnih.gov

| Bioisostere | Key Features | Potential Advantages | References |

|---|---|---|---|

| Tetrazole | Acidic (pKa ~4.5-4.9), planar, capable of H-bonding. | More lipophilic and metabolically stable than carboxylic acid. Can improve oral bioavailability. | drughunter.com, hyphadiscovery.com |

| Hydroxamic Acid | Can chelate metal ions, acidic. | Can serve as a carboxylic acid surrogate in specific binding pockets. | nih.gov |

| N-Acylsulfonamide | Acidic, non-planar. | Can offer different vector orientations for binding compared to planar groups. | hyphadiscovery.com |

| Phosphonic/Phosphinic Acids | More polar than carboxylic acids, can form strong interactions. | Can alter intrinsic activity while maintaining affinity. | nih.gov |

The choice of a bioisostere is highly dependent on the specific biological target and the desired property modifications. nih.gov

Influence of Substituents on Phenoxy Ring on Activity Profile

The phenoxy ring of this compound serves as a scaffold, and modifying it with various substituents can dramatically alter the compound's activity profile. The nature, position, and number of these substituents influence the molecule's electronic properties, steric bulk, and lipophilicity, which in turn affect how it interacts with its biological target.

For example, in the development of phenoxy herbicides, the substitution pattern on the aromatic ring is critical for selectivity and potency. wikipedia.orgchemcess.com The addition of chlorine or methyl groups at specific positions, as seen in related compounds like 2,4-D and MCPA, defines their herbicidal activity. wikipedia.org

Research on other classes of biologically active molecules demonstrates the profound impact of ring substitutions:

Antiproliferative Activity: In a series of N-benzimidazole derivatives, the type and number of substituents on a phenyl ring were found to strongly impact their antiproliferative activity against cancer cell lines. mdpi.com For instance, a derivative with both hydroxy and methoxy (B1213986) groups showed selective activity against the MCF-7 breast cancer cell line. mdpi.com

Mechanism of Action: The position of a substituent can even switch the mechanism of action. In a study of indolyl-pyridinyl-propenones, moving a methoxy group from the 5-position to the 6-position on the indole (B1671886) ring changed the compound's activity from inducing a type of cell death called methuosis to causing microtubule disruption. nih.gov

Antibacterial Activity: The antibacterial potency of N-benzimidazole derivatives was also highly dependent on the ring substituents. A compound with two hydroxy groups and one methoxy group was selectively active against E. faecalis, while a trihydroxy-substituted derivative showed broader activity. mdpi.com

These examples highlight a key principle in SAR: small changes to the substitution pattern on an aromatic ring can lead to significant changes in biological function. The electronic effects (electron-donating vs. electron-withdrawing) and steric properties of the substituents are key determinants of these changes.

| Substituent at Position X | Electronic Effect | Steric Hindrance | Potential Impact on Activity | References |

|---|---|---|---|---|

| -H (Hydrogen) | Neutral | Minimal | Baseline activity | nih.gov |

| -Cl (Chloro) | Electron-withdrawing, Halogen bonding potential | Moderate | May increase potency by altering electronics or fitting into a specific pocket | acs.org, wikipedia.org |

| -CH₃ (Methyl) | Electron-donating | Moderate | Can increase lipophilicity and fill hydrophobic pockets | wikipedia.org |

| -OCH₃ (Methoxy) | Electron-donating, H-bond acceptor | Moderate | Can alter conformation and mechanism of action depending on position | nih.gov |

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | Large | Significantly increases lipophilicity, can block metabolism | acs.org |

Conformational Analysis and Stereochemical Considerations

Many biologically active molecules, including derivatives of this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. wikipedia.org The presence of a chiral center, often a carbon atom with four different substituents, means the compound can exist in two distinct three-dimensional forms (e.g., R- and S-enantiomers). wikipedia.orgacs.org

Biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, they often interact differently with each enantiomer of a chiral drug or herbicide. mdpi.com This stereoselectivity can lead to significant differences in potency, metabolism, and toxicity between enantiomers. nih.govjuniperpublishers.com

Eutomer and Distomer: Typically, one enantiomer (the eutomer) is responsible for the desired biological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov

Historical Context: The importance of chirality was tragically highlighted by the thalidomide (B1683933) case, leading to much stricter regulatory requirements for the development of chiral drugs. wikipedia.org Today, there is a strong trend towards developing single-enantiomer drugs to improve safety and efficacy. mdpi.com

In the phenoxy herbicide family, this principle is well-established. For compounds like dichlorprop (B359615) and fenoprop, which have a propionic acid side chain, the herbicidal activity resides almost exclusively in the (2R)-isomer. wikipedia.org Similarly, for the aryloxyphenoxypropionate class of herbicides, it is also the (2R) stereoisomer that binds effectively to the target enzyme, ACCase. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to develop models that correlate the chemical structure of compounds with their biological activity. nih.gov This method is a cornerstone of modern drug and pesticide discovery, allowing researchers to predict the activity of new, unsynthesized molecules. researchgate.netbio-hpc.eu

The process of QSAR modeling involves several key steps: mdpi.com

Data Collection: A set of molecules with known chemical structures and measured biological activities (the "training set") is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors represent various physicochemical properties, such as lipophilicity (e.g., logP), electronic properties (e.g., partial charges), and steric or topological features (e.g., molecular weight, shape indices).

Model Development: Statistical or machine learning algorithms are used to find a mathematical equation that best describes the relationship between the molecular descriptors and the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal validation techniques and an external test set of compounds that were not used to build the model. mdpi.com

Once a robust and predictive QSAR model is established, it can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.gov This significantly accelerates the discovery process by focusing resources on the most promising candidates.

For classes of compounds like phenoxypropionic acids, QSAR models have been developed to predict herbicidal activity. researchgate.net These models can help identify the key structural features—such as specific substitutions on the phenoxy ring or properties of the side chain—that are most important for potency, helping to guide the design of new, more effective herbicides. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR methods that have been widely applied to ligands of various biological targets. nih.gov

Computational Chemistry and Molecular Modeling of 3 4 Fluorophenoxy Propionic Acid

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as 3-(4-Fluorophenoxy)propionic acid, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations and scoring the resulting poses based on their binding affinity.

In the case of this compound, molecular docking could be employed to screen for potential protein targets. For instance, given its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs), it could be docked against cyclooxygenase (COX) enzymes (COX-1 and COX-2) to predict its potential anti-inflammatory activity. Studies on similar propionic acid derivatives have utilized this approach to correlate docking scores with observed biological activity. ekb.eg

A typical molecular docking study would yield data such as binding energies and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the ligand and the amino acid residues of the target protein. For example, the carboxylic acid group of this compound would be a likely candidate for forming hydrogen bonds with polar residues in a binding pocket, while the fluorinated phenyl ring could engage in hydrophobic and halogen bonding interactions.

Table 1: Hypothetical Molecular Docking Results for this compound against a Putative Target

| Parameter | Value |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bond with Ser530, Pi-pi stacking with Tyr355, Halogen bond with Arg120 |

This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound are not publicly available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, flexibility, and the stability of ligand-protein complexes.

Studies on related compounds have used MD simulations to confirm the stability of docking predictions and to understand the role of specific interactions in maintaining the bound state. For instance, a simulation might show that the hydrogen bonds predicted in docking are stable throughout the simulation, reinforcing the proposed binding mode.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Key Outputs

| Parameter | Description |

| Simulation Time | 100 ns |

| System | Ligand-Protein Complex in Water |

| Average RMSD of Ligand | 1.5 Å |

| Key Stable Interactions | Persistent hydrogen bond between the carboxylic acid and a specific protein residue |

This table provides an example of the kind of data generated from an MD simulation and is for illustrative purposes only.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed to calculate a wide range of molecular properties with high accuracy.

For this compound, DFT calculations could be used to optimize its three-dimensional geometry and to compute various electronic properties. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map can reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for understanding intermolecular interactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

While specific quantum chemical studies on this compound are scarce, research on similar fluorinated aromatic compounds has used these methods to understand their reactivity and spectroscopic properties.

Table 3: Predicted Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the ability to donate an electron |

| LUMO Energy | -1.2 eV | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |

The values in this table are hypothetical and based on typical ranges for similar organic molecules.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. Computational models, often based on quantitative structure-property relationships (QSPR), are used to estimate these properties from the molecular structure alone, saving time and resources compared to experimental assays.

For this compound, various ADME parameters could be predicted. These include its lipophilicity (logP), aqueous solubility (logS), potential to cross the blood-brain barrier (BBB), human intestinal absorption (HIA), and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For instance, a high predicted logP might suggest good absorption but could also indicate potential for bioaccumulation.

Numerous online tools and software packages are available for ADME prediction, and they are routinely used to filter large libraries of compounds to identify those with drug-like properties.

Table 4: In Silico Prediction of ADME Properties for this compound

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| LogP (Lipophilicity) | 2.1 | Good balance for membrane permeability and solubility |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway |

This table contains representative data from in silico ADME prediction tools and is for illustrative purposes.

Applications of 3 4 Fluorophenoxy Propionic Acid in Advanced Materials and Analytical Techniques

Polymer Chemistry Applications

The functional groups present in 3-(4-Fluorophenoxy)propionic acid—a carboxylic acid and a fluorinated phenyl ether—provide potential reactivity for incorporation into larger molecular structures. However, based on available scientific literature, the compound is not commonly utilized as a monomer for creating homopolymers or as a comonomer in the synthesis of large-scale industrial copolymers.

Its primary role in the broader field of chemical synthesis is as a building block or intermediate. For instance, it can be used as a reactant in the synthesis of more complex molecules, such as 2,3-dihydro-6-fluoro-4H-1-benzopyran-4-one. sigmaaldrich.com This application highlights its utility in multi-step organic synthesis rather than direct polymerization. Its structural features, including the ether linkage and the fluorine atom, can be leveraged to introduce specific properties into a target molecule. While these target molecules could theoretically be polymer precursors, direct applications of this compound in polymer chains are not widely documented.

Analytical Chemistry Standards and Techniques

In analytical chemistry, the reliability of a measurement is critically dependent on the quality of the reference materials used for calibration and validation. A compound used as a standard must be stable and have a well-characterized chemical identity and a high degree of purity. This compound meets these criteria and is utilized as a standard in both chromatography and mass spectrometry.

This compound is commercially available at high purity levels, often 98% or greater as determined by High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comjk-sci.com This level of purity makes it suitable for use as an analytical standard in various chromatographic methods.

In this capacity, it serves several key functions:

Method Development: It can be used as a reference material when developing new separation methods to correctly identify the analyte's peak in a chromatogram.

System Suitability: Analysts can inject a solution of the standard to verify that the chromatographic system (e.g., the HPLC or Gas Chromatography system) is performing correctly before running experimental samples.